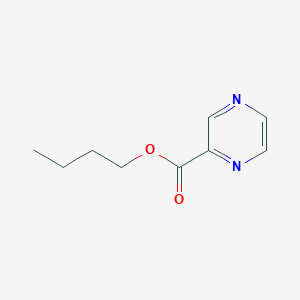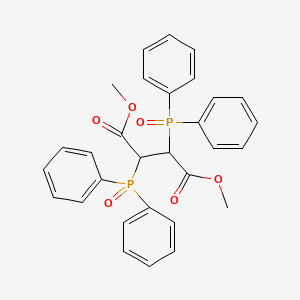
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of two diphenylphosphoryl groups attached to a butanedioate backbone, making it a valuable molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-bis(diphenylphosphoryl)butanedioate typically involves the reaction of diphenylphosphine oxide with dimethyl butanedioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphoryl derivatives, while reduction can produce phosphine-containing compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of dimethyl 2,3-bis(diphenylphosphoryl)butanedioate involves its interaction with molecular targets through its phosphoryl groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s ability to act as a ligand and form coordination complexes is central to its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,3-bis(diphenylphosphino)butanedioate
- Dimethyl 2,3-bis(diphenylphosphoryl)succinate
- Dimethyl 2,3-bis(diphenylphosphoryl)glutarate
Uniqueness
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate is unique due to its specific structural arrangement and the presence of two diphenylphosphoryl groups. This unique structure imparts distinct chemical reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
38243-43-5 |
|---|---|
Formule moléculaire |
C30H28O6P2 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
dimethyl 2,3-bis(diphenylphosphoryl)butanedioate |
InChI |
InChI=1S/C30H28O6P2/c1-35-29(31)27(37(33,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(30(32)36-2)38(34,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28H,1-2H3 |
Clé InChI |
GMEGOIULRIXJBT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(C(=O)OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
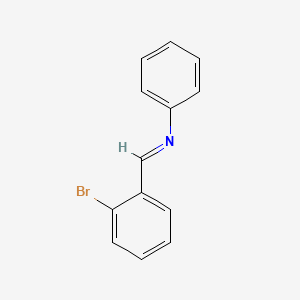
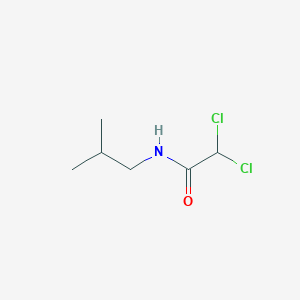
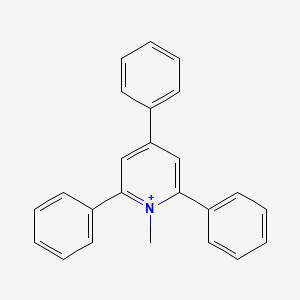

![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
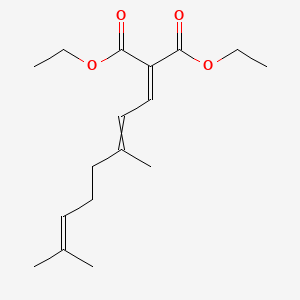

![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
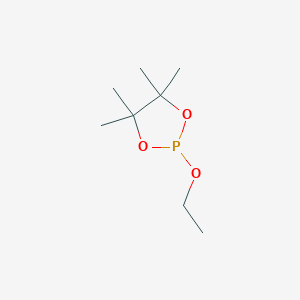
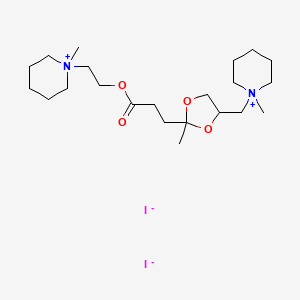
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
